molecular formula C13H13ClN2 B8357090 N-benzyl-6-chloro-4-methylpyridin-2-amine

N-benzyl-6-chloro-4-methylpyridin-2-amine

Cat. No.: B8357090
M. Wt: 232.71 g/mol
InChI Key: RTWDRHWRDIRUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-chloro-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

N-benzyl-6-chloro-4-methylpyridin-2-amine

InChI

InChI=1S/C13H13ClN2/c1-10-7-12(14)16-13(8-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16)

InChI Key

RTWDRHWRDIRUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloro-4-methylpyridine (2.00 g, 12.3 mmol) was suspended in NMP (10 mL). N,N-Diisopropylethylamine (4.31 mL, 24.7 mmol) and benzylamine (1.42 mL, 13.0 mmol) were added, and the reaction mixture was heated to 150° C. in a microwave for 90 minutes. The reaction mixture was allowed to cool to room temperature, diluted with water, and extracted with diethyl ether (2×). The combined organics were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified via silica gel column chromatography (0-10% ethyl acetate/hexanes, linear gradient) to give N-benzyl-6-chloro-4-methylpyridin-2-amine. MS ESI calc'd. for C13H14ClN2 [M+H]+ 233. found 233.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step Two
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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